N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester-containing benzamide derivative characterized by a cyclopentylamine substituent on the benzamide nitrogen, a fluorine atom at the 5-position of the benzene ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl group at the 2-position. This compound (Catalog Number PN-0992) is synthesized with 95% purity and is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or building block for Suzuki-Miyaura cross-coupling reactions due to its boronate functionality . Its molecular formula is C₁₉H₂₆BFNO₃, with a molecular weight of 353.23 g/mol .
Properties
Molecular Formula |
C18H25BFNO3 |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
N-cyclopentyl-5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C18H25BFNO3/c1-17(2)18(3,4)24-19(23-17)15-10-9-12(20)11-14(15)16(22)21-13-7-5-6-8-13/h9-11,13H,5-8H2,1-4H3,(H,21,22) |
InChI Key |
OBUCTVXBUJULSC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)NC3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the reaction of 5-fluoro-2-iodobenzamide with cyclopentylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include boronic acid derivatives, amine derivatives, and substituted benzamides .
Scientific Research Applications
N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The dioxaborolane ring plays a crucial role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of N-Cyclopentyl-5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide are summarized below, highlighting key differences in substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Analogous Benzamide Derivatives
Key Comparative Insights:
Electron-withdrawing groups (e.g., 5-CF₃ in , 3-NO₂ in ) increase electrophilicity of the boronate, accelerating cross-coupling reactions but may reduce solubility. Halogen substituents (5-F in the target compound vs. 2-Cl in ) influence electronic properties and binding affinity in enzyme-targeted molecules .
Applications :
- Compounds with trifluoromethyl groups (e.g., ) are prevalent in agrochemicals due to their resistance to metabolic degradation .
- Nitro- and fluoro-substituted benzamides (e.g., ) are explored as kinase inhibitors or PET tracer precursors .
Synthetic Utility: All analogs serve as boron donors in Suzuki-Miyaura couplings (e.g., with aryl halides or triflates) for constructing biaryl systems . The tetramethyl-dioxaborolan group in these compounds offers superior stability over unprotected boronic acids, enabling long-term storage .
Physicochemical Properties :
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